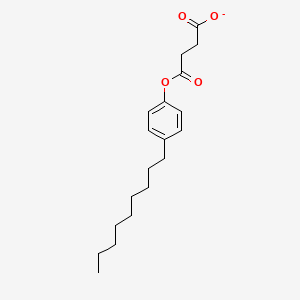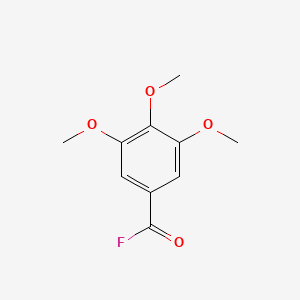![molecular formula C23H33N5 B14220203 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine CAS No. 566930-04-9](/img/structure/B14220203.png)
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine typically involves the reaction of acridine derivatives with dimethylaminopropylamine. The reaction conditions often include the use of solvents such as methanol or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of acridine-based compounds with different substituents .
Applications De Recherche Scientifique
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in anticancer therapies and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA helix and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine moiety and the presence of dimethylamino groups, which enhance binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-bis[3-(dimethylamino)propyl]amine: Another similar compound with applications in polymer chemistry and as a stabilizer.
Uniqueness
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is unique due to its dual functional groups (acridine and dimethylamino), which confer distinct chemical reactivity and biological activity. This combination of properties makes it valuable for a wide range of applications, from chemical synthesis to biomedical research .
Propriétés
Numéro CAS |
566930-04-9 |
|---|---|
Formule moléculaire |
C23H33N5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine |
InChI |
InChI=1S/C23H33N5/c1-27(2)13-5-11-24-20-9-7-18-15-19-8-10-21(25-12-6-14-28(3)4)17-23(19)26-22(18)16-20/h7-10,15-17,24-25H,5-6,11-14H2,1-4H3 |
Clé InChI |
APCWEFKTULQHEB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)


![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)


![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)

